molecular formula C13H16BrNO3 B1388827 methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate CAS No. 1217699-69-8

methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate

Cat. No.: B1388827
CAS No.: 1217699-69-8
M. Wt: 314.17 g/mol
InChI Key: FGKUOGOMLYRVOK-QWRGUYRKSA-N
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Description

Methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate is a synthetic organic compound. It belongs to the class of pyrrolidine carboxylates, which are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and a methyl group on the phenoxy ring suggests potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using 4-bromo-2-methylphenol and an appropriate leaving group on the pyrrolidine ring.

    Esterification: The carboxylate group can be esterified using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenoxy ring can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: 4-(2-methylphenoxy)pyrrolidine-2-carboxylic acid.

    Reduction: Methyl (2S)-4-(2-methylphenoxy)pyrrolidine-2-carboxylate.

    Substitution: Methyl (2S)-4-(4-aminophenoxy)pyrrolidine-2-carboxylate or methyl (2S)-4-(4-mercaptophenoxy)pyrrolidine-2-carboxylate.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate or a pharmacological tool.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and the pyrrolidine ring suggests potential interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-4-(4-chloro-2-methylphenoxy)pyrrolidine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl (2S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Methyl (2S)-4-(4-iodo-2-methylphenoxy)pyrrolidine-2-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s interactions with biological targets.

Properties

CAS No.

1217699-69-8

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

methyl (2S,4S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate

InChI

InChI=1S/C13H16BrNO3/c1-8-5-9(14)3-4-12(8)18-10-6-11(15-7-10)13(16)17-2/h3-5,10-11,15H,6-7H2,1-2H3/t10-,11-/m0/s1

InChI Key

FGKUOGOMLYRVOK-QWRGUYRKSA-N

SMILES

CC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC

Isomeric SMILES

CC1=C(C=CC(=C1)Br)O[C@H]2C[C@H](NC2)C(=O)OC

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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